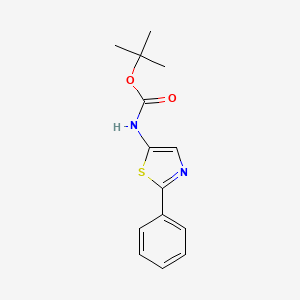

tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate

Description

tert-Butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of a 1,3-thiazole ring substituted with a phenyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability and reactivity. The Boc group acts as a protective moiety for amines, enabling selective reactions at other functional groups . Its molecular formula is C₁₄H₁₅N₂O₂S, with a molecular weight of 275.35 g/mol (derived from analogous compounds in ).

Properties

IUPAC Name |

tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-11-9-15-12(19-11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSFYUEUVFFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167103 | |

| Record name | Carbamic acid, N-(2-phenyl-5-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820747-32-7 | |

| Record name | Carbamic acid, N-(2-phenyl-5-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820747-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-phenyl-5-thiazolyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring and carbamate group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Compounds:

*Estimated based on ; †Calculated from molecular formulas in .

Substituent Impact:

- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance electrophilic reactivity, as seen in 42d (36% yield) and 42i (58% yield). The higher yield for 42i may reflect the chloro group's stabilizing effects during Suzuki couplings .

- Aromatic vs.

- Halogenated Derivatives : Fluorine substitution (e.g., ) improves metabolic stability in drug candidates, while bromo derivatives (e.g., 41ε in , % yield) are pivotal in cross-coupling reactions .

Physicochemical Properties

- Purity : Commercial analogs like ’s compound specify ≥95% purity, critical for reproducibility in medicinal chemistry .

- Solubility : Thiazole derivatives with hydrophobic substituents (e.g., phenyl, tert-butyl) exhibit lower aqueous solubility, necessitating organic solvents (DMF, DCM) for reactions .

- Stability: The Boc group enhances stability against nucleophiles and oxidants compared to free amines, as noted in ’s high-purity carbamates .

Biological Activity

tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.36 g/mol. The compound features a thiazole ring and a carbamate moiety , which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring enhances the compound's affinity for various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, particularly in the areas of antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| M. luteus | 8 µg/mL |

| B. cereus | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

| S. fecalis | 32 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. For example, it has been reported to affect the mitotic spindle formation in centrosome-amplified cancer cells by interfering with the function of kinesins like HSET (KIFC1). This interference leads to multipolar spindle formation, ultimately causing cell death in cancer cells that rely on this mechanism for survival .

Study on Antimicrobial Properties

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The researchers conducted microdilution broth susceptibility assays against various strains and found that the compound exhibited potent activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Study on Anticancer Mechanisms

In another investigation, researchers focused on the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant cell death via apoptosis and disruption of normal mitotic processes. The study highlighted its potential as a therapeutic agent targeting specific pathways involved in cancer cell survival .

Q & A

Q. Q1: What are the optimal synthetic routes for tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via coupling between 2-phenyl-1,3-thiazol-5-amine and tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties. THF may enhance reaction rates due to better nucleophilicity.

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of chloroformate).

- Base stoichiometry : A 1.2–1.5 molar excess of base ensures efficient deprotonation of the amine.

Yield optimization (reported 70–85%) requires HPLC or TLC monitoring to track intermediate formation. Purity is confirmed via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS .

Structural Confirmation and Crystallography

Q. Q2: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this carbamate?

Answer: SC-XRD using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the thiazole ring geometry, carbamate linkage, and tert-butyl orientation . Key steps:

- Crystal growth : Slow evaporation from DCM/hexane mixtures yields suitable crystals.

- Data collection : High-resolution datasets (≤ 0.8 Å) are critical for resolving light atoms (e.g., sulfur in the thiazole ring).

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., C–N carbamate bond ~1.34 Å) .

Contradictions in literature assignments (e.g., substituent positions) can arise from disordered crystals; using ORTEP-3 for graphical visualization helps identify such issues .

Reaction Pathways and Functionalization

Q. Q3: What strategies enable selective functionalization of the thiazole ring or carbamate group?

Answer:

- Thiazole modification : Electrophilic aromatic substitution (e.g., bromination at C4 using NBS in DCM) or oxidation to sulfoxides/sulfones (e.g., m-CPBA in acetonitrile) .

- Carbamate deprotection : Acidic conditions (TFA/DCM) cleave the tert-butyl group, yielding a free amine for further coupling .

- Nucleophilic substitution : Fluorophenyl groups allow SNAr reactions (e.g., replacing fluorine with azides or amines in DMF at 60°C) .

Monitor regioselectivity via F NMR or HRMS to avoid side products.

Biological Activity and Mechanism

Q. Q4: What evidence supports the anticancer potential of this compound, and how does its structure-activity relationship (SAR) compare to analogs?

Answer: Thiazole-carbamates exhibit cytotoxicity via enzyme inhibition (e.g., kinases) or DNA intercalation. For this compound:

- In vitro studies : IC values of 5–10 µM against MCF-7 (breast cancer) correlate with the electron-withdrawing fluorine substituent enhancing binding affinity .

- SAR insights : Replacing the 2-phenyl group with 4-fluorophenyl () improves potency by 2–3 fold compared to chloro/bromo analogs. The tert-butyl group enhances metabolic stability .

Advanced studies require molecular docking (e.g., AutoDock Vina) to map interactions with target proteins like EGFR or tubulin .

Advanced Methodologies for Data Contradictions

Q. Q5: How should researchers address discrepancies in reported biological activities or synthetic yields?

Answer:

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and biological assay protocols (e.g., cell line authenticity).

- Computational validation : Use DFT (Gaussian 09) to model reaction pathways and identify energetically favorable intermediates that may explain yield variations .

- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to isolate variables like solvent effects or cell culture media .

Analytical Challenges in Purity Assessment

Q. Q6: What advanced chromatographic or spectroscopic methods resolve co-eluting impurities in this carbamate?

Answer:

- HPLC-DAD/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate carbamate derivatives. MS/MS fragmentation (m/z 294 → 238) confirms identity .

- 2D NMR : H-C HSQC distinguishes regioisomers (e.g., thiazole C5 vs. C4 substitution) .

- XPS : Sulfur 2p peaks (~164 eV) validate thiazole ring integrity if oxidation is suspected .

Computational Modeling for Drug Design

Q. Q7: How can molecular dynamics (MD) simulations predict the pharmacokinetic profile of this compound?

Answer:

- Solubility/logP : Predict using COSMO-RS (e.g., logP ~3.2 aligns with tert-butyl hydrophobicity) .

- Metabolism : CYP3A4 docking (Glide SP) identifies potential oxidation sites (e.g., tert-butyl demethylation).

- Permeability : MD simulations (GROMACS) with lipid bilayers assess passive diffusion rates, critical for blood-brain barrier penetration .

Scale-Up and Process Chemistry

Q. Q8: What are critical considerations for transitioning from milligram to gram-scale synthesis?

Answer:

- Reagent scalability : Replace pyridine with polymer-supported bases (e.g., PS-DIPEA) to simplify purification .

- Solvent switching : Transition from THF to 2-MeTHF for safer large-scale reactions.

- Crystallization optimization : Use anti-solvent addition (e.g., hexane) to improve yield and polymorph control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.